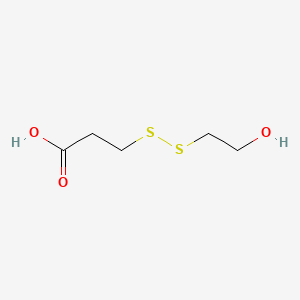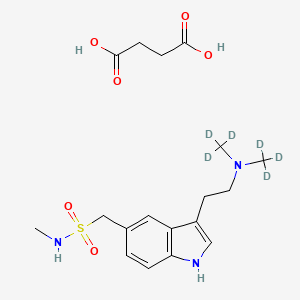
3-(2-Hydroxyethyldithio)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyldithio)propionic acid is an organic compound with the molecular formula C5H10O3S2 It is characterized by the presence of a disulfide bond and a hydroxyethyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyldithio)propionic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol under basic conditions. The reaction proceeds through the formation of a disulfide bond between the thiol group of 3-mercaptopropanoic acid and the chloro group of 2-chloroethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyldithio)propionic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Hydroxyethyldithio)propionic acid has several scientific research applications, including:
Peptide Synthesis: It serves as a safety catch linker in solid-phase peptide synthesis, providing stability against strong acid treatment.
Drug Research: Derivatives of this compound are investigated for their potential in drug development due to their interesting conformational properties.
Polymer Synthesis:
Catalysis: Modified catalysts involving propanoic acid derivatives enhance the efficiency of chemical reactions, such as fatty acid esterification.
Food Safety and Packaging: Related compounds are assessed for safety in food contact materials, ensuring the safety of materials that come in contact with food.
Nanotechnology and Coatings: Derivatives are used in the preparation of nano-materials and coatings, suggesting applications in surface science and material engineering.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyldithio)propionic acid involves the interaction of its functional groups with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Aminoethyl)disulfanyl]propanoic acid
- 3-[(2-Hydroxyethyl)dithio]propanoic acid
- 3-[(2-Hydroxyethyldithio)propionic acid
- 7-Hydroxy-4,5-dithiaheptanoic acid
Uniqueness
3-(2-Hydroxyethyldithio)propionic acid is unique due to its specific combination of a disulfide bond and a hydroxyethyl group attached to a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(2-hydroxyethyldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S2/c6-2-4-10-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVJZLAMGRUOHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652604 |
Source


|
| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-23-6 |
Source


|
| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)










